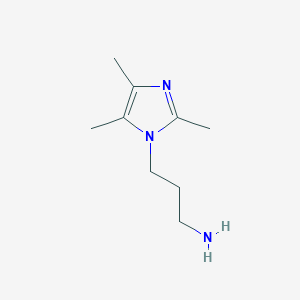

3-(2,4,5-Trimethyl-1H-imidazol-1-yl)propan-1-amine

Description

Properties

IUPAC Name |

3-(2,4,5-trimethylimidazol-1-yl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3/c1-7-8(2)12(6-4-5-10)9(3)11-7/h4-6,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZUXFFSUVDISFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C(=N1)C)CCCN)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40595824 | |

| Record name | 3-(2,4,5-Trimethyl-1H-imidazol-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88933-46-4 | |

| Record name | 3-(2,4,5-Trimethyl-1H-imidazol-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2,4,5-trimethyl-1H-imidazol-1-yl)propan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4,5-Trimethyl-1H-imidazol-1-yl)propan-1-amine typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors such as 1,2-diketones and aldehydes in the presence of ammonium acetate.

Attachment of the Propan-1-amine Group: The propan-1-amine group can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2,4,5-Trimethyl-1H-imidazol-1-yl)propan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

Oxidation: Imidazole N-oxides.

Reduction: Reduced imidazole derivatives.

Substitution: Various substituted imidazole derivatives depending on the electrophile used.

Scientific Research Applications

3-(2,4,5-Trimethyl-1H-imidazol-1-yl)propan-1-amine is a compound with potential applications across various scientific fields due to its chemical properties as an amine and a heterocyclic compound containing an imidazole ring. The presence of the imidazole ring, with its two nitrogen atoms, and the trimethyl substitution, which enhances lipophilicity, contribute to its potential biological activity.

Synthesis and Characterization

The synthesis of this compound can be achieved through methods like the Debus-Radziszewski reaction, which utilizes readily available starting materials such as aldehydes, ammonia, and α-amino acids. The molecular structure can be analyzed using X-ray crystallography or NMR spectroscopy.

Potential Applications

This compound and other imidazole derivatives have the potential to be applied in various fields:

- Antimicrobial and Antifungal Agents : Imidazole derivatives can exhibit antimicrobial and antifungal properties, which makes them effective in interacting with biological macromolecules.

- Anticancer Properties : Imidazole derivatives can exhibit anticancer properties due to their ability to interact with biological macromolecules effectively.

- Modulation of Signaling Pathways: Imidazole derivatives can modulate various signaling pathways by acting on receptors such as histamine receptors or GABA receptors.

Reactions

Mechanism of Action

The mechanism of action of 3-(2,4,5-Trimethyl-1H-imidazol-1-yl)propan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions and participate in hydrogen bonding, influencing the activity of enzymes and other proteins. The compound may also modulate signaling pathways by binding to specific receptors.

Comparison with Similar Compounds

Key Observations:

In contrast, the 4-phenyl substituent in Compound 24 introduces aromaticity, which is critical for π-π stacking interactions in enzyme inhibition . The nitro-triazole-pyrimidine hybrid (Compound 1p) demonstrates how additional heterocyclic moieties expand pharmacological scope, though at the cost of higher molecular weight (357.3 g/mol) .

Synthetic Accessibility :

- Yields for imidazole-propanamine derivatives range from 60–70%, with Compound 24 achieving 67% via nucleophilic substitution . The trimethyl variant may require optimized conditions due to steric hindrance from methyl groups.

Biological Relevance :

- The unsubstituted 3-(1H-imidazol-1-yl)propan-1-amine serves as a key intermediate in dopamine D3 antagonist synthesis (e.g., carbazole derivatives), highlighting the scaffold’s versatility .

- Compound 24’s phenyl group is essential for IDO inhibition, suggesting that substituent positioning directly correlates with target selectivity .

Physicochemical and Spectroscopic Comparisons

Table 2: Spectroscopic Data for Selected Compounds

Biological Activity

3-(2,4,5-Trimethyl-1H-imidazol-1-yl)propan-1-amine, with the CAS number 88933-46-4, is a compound of interest in various biological and pharmacological studies due to its unique structural properties and potential therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

The molecular formula of this compound is , with a molar mass of approximately 182.23 g/mol. The compound features an imidazole ring substituted with three methyl groups and a propanamine side chain, which contributes to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Studies suggest that imidazole derivatives can act as inhibitors for various enzymes, including those involved in metabolic pathways. For instance, they may inhibit glyoxalase enzymes that are crucial for detoxifying harmful compounds in bacterial cells .

- Antimicrobial Activity : The imidazole moiety is known for its antimicrobial properties. Compounds containing imidazole rings have been shown to exhibit bactericidal activity against several strains of bacteria by disrupting their metabolic processes .

- Receptor Modulation : Imidazole derivatives have been implicated in modulating neurotransmitter receptors, which may have implications for neurological disorders and pain management .

Case Studies

- Bacterial Glyoxalase Inhibition : A study focused on developing inhibitors targeting the glyoxalase enzyme system in bacteria highlighted that compounds similar to this compound could exhibit significant bactericidal effects when tested against E. coli strains. The kinetic target-guided synthesis approach was employed to optimize these inhibitors .

- Neuropharmacological Effects : Another investigation into the neuropharmacological effects of imidazole derivatives indicated that such compounds could influence neurotransmitter systems, potentially offering therapeutic avenues for anxiety and depression treatment .

Data Table: Biological Activities

Q & A

Q. What are the optimal synthetic routes for preparing 3-(2,4,5-Trimethyl-1H-imidazol-1-yl)propan-1-amine, and how can reaction conditions be optimized to improve yield and purity?

Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example:

- Route 1: React 2,4,5-trimethylimidazole with 3-bromopropan-1-amine under reflux in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) to facilitate alkylation. Purification via column chromatography (silica gel, CHCl₃/MeOH gradient) yields the product .

- Route 2: Use a Mitsunobu reaction with triphenylphosphine and diethyl azodicarboxylate (DEAD) to couple the imidazole and propan-1-amine moieties. This method requires strict anhydrous conditions .

Optimization Tips:

- Monitor reaction progress via TLC (Rf ~0.2 in 40% MeOH/CHCl₃) .

- Adjust stoichiometry (1:1.2 molar ratio of imidazole to amine) to minimize side products.

- Use RP-HPLC (C18 column, 0.1% TFA in H₂O/CH₃CN) for final purity assessment (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound, and what key spectral signatures should researchers expect?

Methodological Answer:

- ¹H NMR (CDCl₃):

- Imidazole protons: δ 7.48 (s, 1H, C-H), δ 2.70 (t, J=6.75 Hz, 2H, CH₂-N).

- Trimethyl groups: δ 1.89 (m, 2H, CH₂), δ 1.20 (br s, 2H, NH₂) .

- ¹³C NMR:

- Imidazole carbons: δ 142.3 (quaternary C), δ 114.8 (CH).

- Propyl chain: δ 44.4 (CH₂-N), δ 29.7 (CH₂) .

- IR (CHCl₃):

- N-H stretch: 3156 cm⁻¹.

- C=N/C=C (imidazole ring): 1650 cm⁻¹ .

- Mass Spectrometry:

For advanced confirmation, X-ray crystallography (e.g., single-crystal analysis at 90 K) resolves bond angles and torsional strain .

Advanced Research Questions

Q. How does the substitution pattern on the imidazole ring influence the compound's reactivity and potential as an enzyme inhibitor?

Methodological Answer:

- Substituent Effects:

- Activity Assays:

Q. What strategies can resolve contradictory data in biological activity assays involving this compound?

Methodological Answer:

- Data Triangulation:

- Computational Modeling:

Q. How can molecular docking studies predict interactions between this compound and targets like indoleamine 2,3-dioxygenase (IDO)?

Methodological Answer:

- Protocol:

- Prepare the protein (IDO PDB: 4PK5) by removing water molecules and adding hydrogens.

- Generate ligand conformers (OpenBabel) and dock using AutoDock Vina (exhaustiveness=20) .

- Key Interactions:

- Validation:

Q. What are the stability and degradation profiles of this compound under physiological conditions?

Methodological Answer:

- Stability Testing:

- Incubate in PBS (pH 7.4, 37°C) for 24–72 hours. Monitor degradation via HPLC .

- Major Degradants: Oxidative products (e.g., imidazole N-oxide) identified via LC-MS/MS .

- Storage Recommendations:

- Store at -20°C under argon to prevent oxidation.

- Avoid prolonged exposure to light (UV-Vis monitoring at λ=254 nm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.